2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3/c21-16-10-13(22)4-6-15(16)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWLAPZFLLHCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its antitumor and antiviral properties. Preliminary studies indicate that it exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves interaction with specific protein targets, such as kinases involved in cell growth and survival pathways.
Antimicrobial Activity
Research has shown that compounds similar to 2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can inhibit bacterial growth by targeting essential proteins like FtsZ, which is crucial for bacterial cell division. The presence of fluorine enhances the compound's binding affinity to these targets, making it a candidate for developing new antibiotics.
Chemical Biology
This compound serves as a valuable building block in synthetic organic chemistry, allowing researchers to create more complex molecules with potential therapeutic applications. Its unique structural characteristics facilitate the exploration of structure-activity relationships (SAR), aiding in the design of more effective drugs.
Case Study 1: Anticancer Activity
A study conducted on indole derivatives demonstrated that modifications in the structure, such as the introduction of fluorine atoms, significantly enhanced anticancer properties. In vitro tests showed that 2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide effectively inhibited tumor growth in Ehrlich solid tumor models, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research focusing on fluorinated indole derivatives highlighted their effectiveness against Staphylococcus aureus. The difluorobenzamide motif improved binding interactions with the FtsZ protein, leading to enhanced antibacterial activity compared to non-fluorinated analogs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro and fluoro groups on the benzamide ring participate in SNAr reactions under specific conditions. Fluorine’s electronegativity directs substitution to the para position relative to itself, while chlorine’s lower activation energy facilitates displacement.
Mechanistic Insight : The nickel-catalyzed cross-coupling with amines follows a radical pathway, where dimethylzinc acts as a reductant to generate aryl radicals for coupling .
Carbonyl Group Transformations
The furan-2-carbonyl moiety undergoes typical ketone reactions, while the benzamide’s carbonyl shows limited reactivity due to conjugation with the aromatic ring.
Reduction
-
Furan-2-carbonyl → Alcohol : LiAlH₄ in THF reduces the ketone to a secondary alcohol (C=O → CH₂OH), altering hydrogen-bonding capacity.
-
Amide → Amine : Requires harsh conditions (e.g., BH₃·THF at 100°C), yielding a primary amine with potential for further functionalization.
Oxidation
-
Furan ring epoxidation : mCPBA in CH₂Cl₂ generates an unstable epoxide intermediate, which rearranges to a diketone under acidic conditions .
Halogenation and Functional Group Interconversion
The fluoro group is generally inert under mild conditions but can be displaced using strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents:
| Reagent | Product | Application |
|---|---|---|
| RMgX (R = aryl/alkyl) | 4-Alkyl/aryl-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide | Bioisosteric replacement in drug design |
| CuCN/LiCl | 4-Cyano derivative | Precursor for tetrazole synthesis |
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts . Key parameters:
-
Conditions : Toluene, 110°C, 12 hr
-
Regioselectivity : Endo preference (ΔG‡ = 18.3 kcal/mol, DFT-calculated)
Stability and Degradation Pathways
-
Hydrolytic degradation : The amide bond cleaves under acidic (HCl/EtOH, Δ) or basic (NaOH/H₂O, reflux) conditions, yielding 2-chloro-4-fluorobenzoic acid and the indolin-6-amine fragment.
-
Photodegradation : UV irradiation (λ = 254 nm) induces defluorination, forming a quinone-like structure via radical intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:
Key Observations:
Core Structure Variations: The target compound’s indoline core (saturated indole) contrasts with the indole rings in compounds 3 and 3. Indoline’s reduced aromaticity may improve solubility and reduce metabolic oxidation compared to indole derivatives . Compound 1a retains a benzamide scaffold but introduces a cyanoenol-hydroxyl side chain, which could enhance hydrogen-bonding interactions but may reduce stability under acidic conditions .
Halogenation Patterns :
- The target’s 2-chloro-4-fluoro substitution on the benzamide ring differs from the 2-chloro-6-fluoro (1a) and 4-chloro (5) patterns. Positional isomerism significantly impacts electronic effects (e.g., electron-withdrawing character) and steric interactions with biological targets.
In contrast, compound 5’s benzoyl group offers bulkier aromaticity, which might improve binding to hydrophobic pockets but reduce solubility . Compound 3’s 4-benzoylphenyl substituent adds a ketone functionality absent in the target, which could influence redox stability or metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Prepare the indoline-6-amine core via reductive cyclization of nitro precursors (e.g., using SnCl₂/HCl) .
- Step 2 : Introduce the furan-2-carbonyl group via acyl chloride intermediates under anhydrous conditions (e.g., DCM, Et₃N) .
- Step 3 : Couple the 2-chloro-4-fluorobenzoyl chloride to the indoline scaffold using peptide coupling agents (e.g., HATU, DIPEA) .
- Critical Analysis : Conflicting reports exist on the choice of coupling agents. HATU offers higher yields but may require purification via column chromatography to remove byproducts, while EDCI is cost-effective but less efficient for sterically hindered intermediates .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
- Methodological Answer : X-ray crystallography using SHELX software is standard:
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Challenges include resolving disorder in the furan ring due to rotational flexibility, which may require constraints or restraints during refinement .
- Validation : Check R-factor convergence (target < 0.05) and validate geometry using PLATON .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the benzamide moiety to enhance biological activity?
- Methodological Answer :
- Pharmacophore Mapping : Replace the 2-chloro-4-fluoro group with electron-withdrawing groups (e.g., -CF₃) to improve receptor binding affinity, as seen in related 5-HT₁F agonists .
- Bioisosteric Replacement : Substitute the furan-2-carbonyl group with thiazole or oxadiazole rings to assess metabolic stability (e.g., microsomal stability assays in human liver microsomes) .
- Data Contradiction : While halogenation generally enhances lipophilicity, excessive substitution (e.g., adding a 3-nitro group) may reduce solubility, requiring balance via logP optimization .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties, and what limitations exist?
- Methodological Answer :
- Tools : Use Schrödinger’s QikProp or ADMET Predictor for logP, solubility, and CYP450 inhibition profiles. For example, predict blood-brain barrier penetration using polar surface area (PSA < 90 Ų) .
- Validation : Compare in silico results with in vivo PK data (e.g., plasma half-life in rodents). Limitations include inaccuracies in predicting tissue-specific distribution due to protein binding variability .
- Case Study : For SCYX-7158 (a benzoxaborole analog), LC-MS/MS revealed discrepancies between predicted and observed CSF penetration, highlighting the need for experimental validation .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Hypothesis Testing : Assess off-target effects via broad-panel kinase assays or transcriptomic profiling (e.g., RNA-seq of treated cells) .
- Metabolite Identification : Use HR-MS/MS to detect active metabolites in plasma that may explain enhanced in vivo efficacy .
- Dose Optimization : Adjust dosing regimens based on PK/PD modeling (e.g., AUC/MIC ratios) to reconcile discrepancies in antimicrobial or antitumor activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
